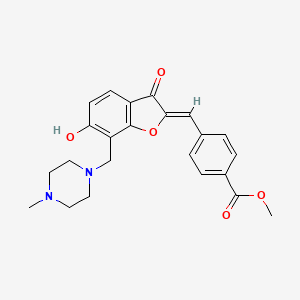

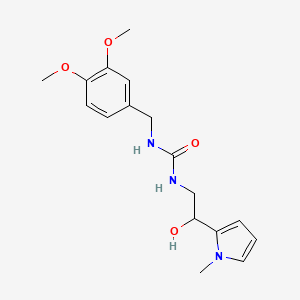

![molecular formula C9H8N2S B2801683 4-邻甲苯基-[1,2,3]噻二唑 CAS No. 449758-09-2](/img/structure/B2801683.png)

4-邻甲苯基-[1,2,3]噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiadiazoles are a sub-family of azole compounds. They are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . They occur in four isomeric forms such as 1,2,5-thiadiazole, 1,2,4-thiadiazole, 1,2,3-thiadiazole, and 1,3,4-thiadiazole .

Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . They were characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .

Molecular Structure Analysis

The electronic structure and delocalization in benzo [1,2- d :4,5- d ′]bis ([1,2,3]thiadiazole), 4-bromobenzo [1,2- d :4,5- d ′]bis ([1,2,3]thiadiazole), and 4,8-dibromobenzo [1,2- d :4,5- d ′]bis ([1,2,3]thiadiazole) were studied using X-ray diffraction analysis and ab initio calculations .

Chemical Reactions Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Their antibacterial activity was screened for various bacteria strains .

科学研究应用

杂环化合物和农用化学品

4-邻甲苯基-[1,2,3]噻二唑,一种含噻二唑的化合物,在农用化学品开发中起着至关重要的作用。研究表明,这些化合物表现出杀菌性能,这使得它们成为农业应用的潜在先导化合物 (Fan et al., 2010).

对植物的生理作用

合成的 1,2,3-噻二唑化合物已被研究其对植物生理的影响,包括 γ-氨基丁酸水平的变化和活性氧的积累。这项研究提供了对其在调节植物生长和对环境压力的反应中的潜在用途的见解 (AL-Quraan et al., 2015).

医药和工业应用

1,3,4-噻二唑衍生物,与 4-邻甲苯基-[1,2,3]噻二唑相关的类别,展示了广泛的药理活性,如抗菌、抗癌和抗病毒特性。它们还用于各种工业应用,包括染料、润滑剂和分析试剂,展示了它们的用途 (Asif & Abida, 2019).

缓蚀

一些 1,3,4-噻二唑衍生物已被研究其在酸性环境中抑制金属(如低碳钢)腐蚀的有效性。这表明在材料科学和工程中的潜在应用 (Bentiss et al., 2007).

癌症治疗

特定的 1,3,4-噻二唑化合物已被确定为潜在的癌症治疗剂,特别是作为谷氨酰胺酶 GLS1 的抑制剂,谷氨酰胺酶 GLS1 是一种参与癌细胞代谢的酶。这突出了它们在新的肿瘤疗法开发中的重要性 (Abdel-Magid, 2016).

更绿色的合成技术

最近的研究集中于开发用于生物活性噻二唑骨架的更绿色的合成方法,这对于可持续的化学生产至关重要。这些方法是环保且经济可行的,强调了在化学合成中考虑环境的重要性 (Sahoo et al., 2023).

作用机制

Target of Action

The primary targets of 4-o-Tolyl-[1,2,3]thiadiazole are various bacterial strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram-positive bacteria such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium . These bacteria play a significant role in various infectious diseases.

Mode of Action

4-o-Tolyl-[1,2,3]thiadiazole interacts with its bacterial targets, inhibiting their growth and proliferation . The compound’s interaction with its targets results in changes at the molecular level, disrupting the normal functioning of the bacteria and leading to their eventual death .

Biochemical Pathways

It is known that the compound has a broad-spectrum antibacterial activity, suggesting that it may affect multiple pathways in the bacteria

Result of Action

The molecular and cellular effects of 4-o-Tolyl-[1,2,3]thiadiazole’s action include the inhibition of bacterial growth and proliferation . This results in the effective control of bacterial infections, contributing to the compound’s therapeutic significance .

Action Environment

The action, efficacy, and stability of 4-o-Tolyl-[1,2,3]thiadiazole can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the bacterial strains it targets

属性

IUPAC Name |

4-(2-methylphenyl)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-7-4-2-3-5-8(7)9-6-12-11-10-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYMMEQOQBHCJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

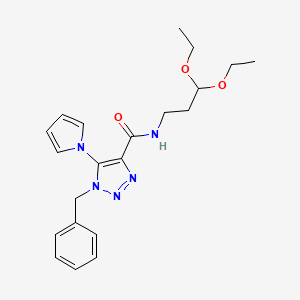

![2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2801601.png)

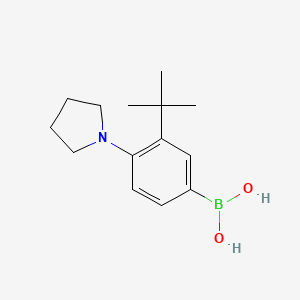

![N-cyclopentyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2801602.png)

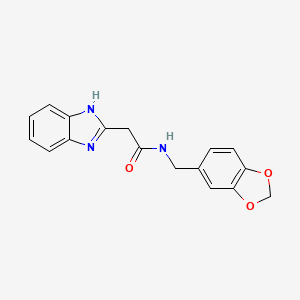

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2801603.png)

![8-bromo-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2801605.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2801606.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2801610.png)

![(E)-(ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B2801614.png)

![(2E)-N-(2-methoxyanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2801615.png)

![1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2801617.png)